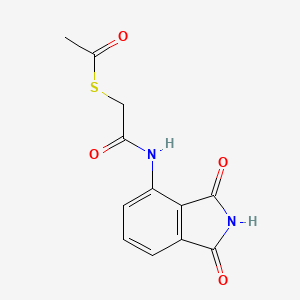
S-(2-((1,3-ジオキソイソインドリン-4-イル)アミノ)-2-オキソエチル)エタンチオエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is a compound with a complex structure that includes a phthalimide moiety
科学的研究の応用
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The compound, also known as S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate, primarily targets Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound is designed to work as a selective degrader of HDAC3 . It interacts with HDAC3, inhibiting its activity and leading to changes in the acetylation status of histones . This can alter gene expression and influence various cellular processes .
Biochemical Pathways
The inhibition of HDAC3 affects the epigenetic regulation of gene expression . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can potentially influence disease progression and treatment outcomes .
Result of Action
The compound’s interaction with HDAC3 leads to changes in gene expression, which can have various molecular and cellular effects . The specific effects would depend on the context, including the specific genes affected and the type of cells involved .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the phthalimide derivative, which undergoes a series of reactions including amination, acylation, and thiolation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the ethanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
- N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is unique due to its specific structure, which includes both a phthalimide and an ethanethioate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .
特性
IUPAC Name |
S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLGZQBXOYSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile](/img/structure/B2361479.png)
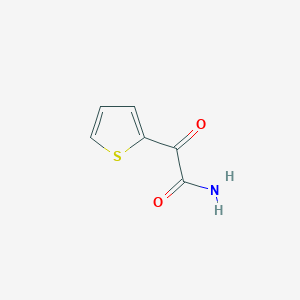
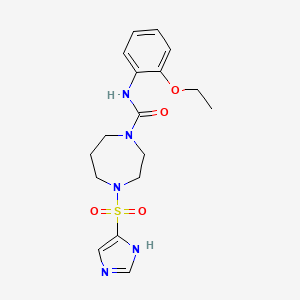
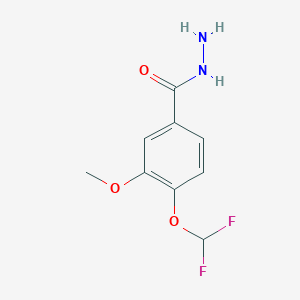
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2361483.png)
![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2361487.png)
![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
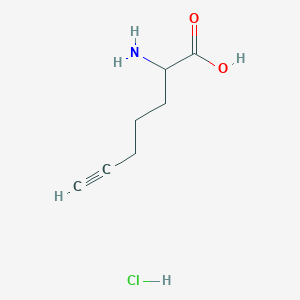
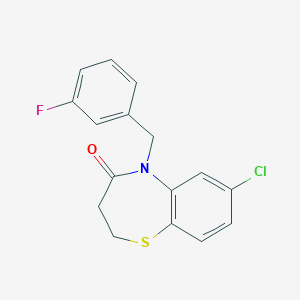
![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)
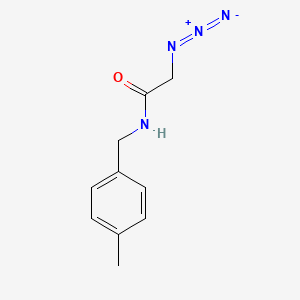
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2361502.png)
